molecular formula C24H27N5O B2744041 N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)-2-phenylacetamide CAS No. 923687-00-7

N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)-2-phenylacetamide

Cat. No. B2744041
CAS RN: 923687-00-7
M. Wt: 401.514
InChI Key: RQBVSAOKRBMDHZ-UHFFFAOYSA-N
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Description

N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)-2-phenylacetamide, also known as MPAPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPAPA is a small molecule that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)-2-phenylacetamide is not fully understood, but it is thought to involve inhibition of the mTOR pathway. This pathway is involved in cell growth and proliferation, and its dysregulation is associated with a range of diseases, including cancer. By inhibiting this pathway, N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)-2-phenylacetamide may have potential applications in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)-2-phenylacetamide has been shown to exhibit a range of biochemical and physiological effects, including inhibition of the mTOR pathway, anti-inflammatory effects, and potential anti-cancer effects. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)-2-phenylacetamide in lab experiments is its high purity and reliability of synthesis. This makes it a reliable compound for use in scientific research. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)-2-phenylacetamide. One area of interest is its potential applications in the treatment of cancer, particularly in combination with other drugs. Another area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further research is needed to fully understand the mechanism of action of N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)-2-phenylacetamide and its potential applications in scientific research.

Synthesis Methods

The synthesis of N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)-2-phenylacetamide involves a multi-step process that begins with the reaction of 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine with 4-nitrophenyl-2-phenylacetamide. The resulting intermediate is then reduced to N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)-2-phenylacetamide using a palladium catalyst. This method has been optimized for high yield and purity, making it a reliable method for the synthesis of N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)-2-phenylacetamide.

Scientific Research Applications

N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)-2-phenylacetamide has been studied extensively for its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, including inhibition of the mTOR pathway, which is involved in cell growth and proliferation. N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)-2-phenylacetamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O/c1-18-16-22(29-14-6-3-7-15-29)28-24(25-18)27-21-12-10-20(11-13-21)26-23(30)17-19-8-4-2-5-9-19/h2,4-5,8-13,16H,3,6-7,14-15,17H2,1H3,(H,26,30)(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBVSAOKRBMDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)-2-phenylacetamide

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